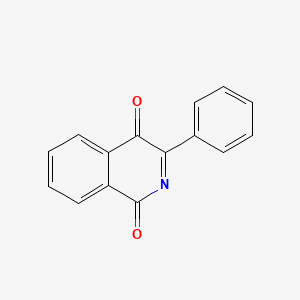

3-Phenylisoquinoline-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylisoquinoline-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIDPAHGSXXYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481686 | |

| Record name | 1,4-Isoquinolinedione, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-23-2 | |

| Record name | 1,4-Isoquinolinedione, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylisoquinoline 1,4 Dione and Analogous Systems

Historical and Classical Synthetic Routes to Isoquinoline-1,4-diones

The journey of isoquinoline (B145761) chemistry began with its first isolation from coal tar in 1885. Following this discovery, synthetic chemists developed various methods to construct the core isoquinoline framework. Classical syntheses of isoquinoline-diones, while not as extensively documented with named reactions as other heterocycles, generally rely on fundamental principles of cyclization and oxidation.

These routes typically commence from appropriately substituted benzene (B151609) precursors. A common strategy involves the intramolecular cyclization of ortho-substituted benzoyl derivatives. For instance, a substituted 2-benzoylbenzoic acid could be condensed with an amine source, such as ammonia (B1221849) or a primary amine, followed by a dehydration-cyclization step to form an isoquinolinone intermediate. Subsequent oxidation of this intermediate would then yield the desired isoquinoline-1,4-dione ring system. Another classical approach involves the direct oxidation of a pre-existing, suitably substituted isoquinoline or a partially reduced isoquinoline derivative to introduce the ketone functionalities at the 1 and 4 positions. These foundational methods, while often requiring harsh conditions and offering limited substituent diversity, laid the groundwork for the more sophisticated strategies that followed.

Targeted Synthesis of 3-Phenylisoquinoline-1,4-dione

The synthesis of the specific molecule, 3-phenylisoquinoline-1,4-dione, presents a unique challenge, with direct synthetic reports being less common than for its isomers or related analogs.

A direct and targeted synthesis of 3-phenylisoquinoline-1,4-dione would logically proceed via the cyclization of an open-chain precursor that already contains the requisite phenyl group at the correct position. A plausible, though not explicitly documented in the provided sources, synthetic precursor would be a derivative of 2-aminobenzophenone, which could be elaborated and then cyclized. For example, a reaction sequence starting with the acylation of a 2-benzoylphenylamine derivative followed by an intramolecular condensation reaction represents a standard and rational approach to ring formation in heterocyclic chemistry.

Alternatively, methods developed for related structures provide insight into potential pathways. The synthesis of 1-(4-iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione was achieved through the reaction of (E)-2-(2-phenylethynyl)benzaldehyde O-acetyl oxime with N-iodosuccinimide, demonstrating a cyclization approach to form a 3-phenylisoquinoline (B1583570) core. nih.gov Adapting such a strategy, where the precursor contains latent carbonyl functionalities or groups that can be converted to them, could provide a viable route to the target dione (B5365651).

In the field of heterocyclic synthesis, it is not uncommon for complex molecules to be formed through unexpected reaction pathways, rearrangements, or as minor byproducts in reactions aimed at different targets. The formation of the isoquinoline-dione skeleton could potentially occur as an unforeseen outcome during multicomponent reactions or cascade sequences where a variety of reactive intermediates are generated. These intermediates might undergo an alternative, thermodynamically favorable cyclization to yield the stable dione ring system. While no specific examples of 3-phenylisoquinoline-1,4-dione forming as an unexpected product were identified in the surveyed literature, this possibility remains a key consideration for synthetic chemists working with related scaffolds.

Advanced Synthetic Strategies for Substituted Isoquinoline-Diones

Modern organic synthesis has introduced powerful and elegant strategies for constructing complex heterocyclic systems with high efficiency and control. These advanced methods, including radical-mediated processes and cascade reactions, have been successfully applied to the synthesis of substituted isoquinoline-diones.

Radical chemistry has emerged as a robust tool for C-C and C-heteroatom bond formation. Several protocols leverage radical intermediates to construct the isoquinoline-dione core.

A notable example is the visible-light-mediated tandem reaction of acryloylbenzamides. researchgate.net This metal-free method uses light to generate radicals from precursors like alkyl boronic acids, which then add to the alkene of the acryloylbenzamide, initiating an intramolecular cyclization to furnish 4-substituted isoquinoline-1,3(2H,4H)-diones in moderate to good yields. researchgate.net

Another powerful strategy is the cascade alkylarylation of N-substituted allylbenzamides. beilstein-journals.org This reaction begins with the homolytic cleavage of an initiator, such as di-tert-butyl peroxide (DTBP), to generate a tert-butoxy (B1229062) radical. This radical abstracts a hydrogen from an unactivated C(sp³)–H bond of an alkane (e.g., cyclohexane), creating an alkyl radical. The alkyl radical then adds to the double bond of an N-methacryloylbenzamide, and the resulting radical intermediate undergoes intramolecular cyclization to afford 4-alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yields. beilstein-journals.org A similar photoinduced process can also generate the initial alkyl radical from alkanes without the need for metal catalysts or peroxides. acs.org

| Entry | Cycloalkane | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexane | 4-Cyclohexyl-2-methyl-3,4-dihydroisoquinoline-1(2H)-one | 75 |

| 2 | Cycloheptane | 4-Cycloheptyl-2-methyl-3,4-dihydroisoquinoline-1(2H)-one | 72 |

| 3 | Cyclooctane | 4-Cyclooctyl-2-methyl-3,4-dihydroisoquinoline-1(2H)-one | 68 |

| 4 | Adamantane | 4-(Adamantan-1-yl)-2-methyl-3,4-dihydroisoquinoline-1(2H)-one | 65 |

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer remarkable efficiency in building molecular complexity. Several cascade sequences have been designed for the synthesis of isoquinoline-dione systems.

One such metal-free cascade reaction occurs between an N-alkyl-N-methacryloylbenzamide and an aryl aldehyde. rsc.orgnih.gov The process involves an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, which culminates in the formation of diverse isoquinoline-1,3(2H,4H)-dione derivatives in good yields under mild conditions. rsc.orgnih.gov

Furthermore, a one-pot protocol has been developed for the synthesis of isoquinoline-1,3,4(2H)-triones, which are close analogs of the target dione. mdpi.com This method starts with methyl 2-(bromoacetyl)benzoate and an amine. The reaction proceeds through a sequence of nucleophilic displacement, lactamization to form a 2,3-dihydroisoquinoline-1,4-dione (B1600730) intermediate, and finally, an in-situ air auto-oxidation to yield the trione (B1666649) product. mdpi.com This demonstrates how a simple starting material can be transformed into a complex heterocyclic core through a carefully orchestrated cascade of reactions.

| Entry | Aryl Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 4-Benzoyl-2-methylisoquinoline-1,3(2H,4H)-dione | 78 |

| 2 | 4-Methylbenzaldehyde | 2-Methyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 82 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 85 |

| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzoyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| 5 | 2-Naphthaldehyde | 2-Methyl-4-(naphthalene-2-carbonyl)isoquinoline-1,3(2H,4H)-dione | 72 |

Metal-Catalyzed Coupling and Annulation Reactions

Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks like isoquinoline-1,4-diones. These methods often proceed via C-H activation and annulation sequences, offering high atom economy and functional group tolerance.

Iron-catalyzed domino coupling reactions have also shown promise in the synthesis of related isoquinoline-1,3(2H,4H)-dione derivatives. beilstein-journals.org These reactions often proceed through radical pathways, enabling the formation of multiple carbon-carbon bonds in a single operation. beilstein-journals.org For example, the iron-catalyzed cyclization of olefinic dicarbonyl compounds can lead to the formation of the heterocyclic core. beilstein-journals.org

Copper catalysis, a more economical alternative to precious metals, has a long history in cross-coupling reactions and is increasingly being applied to the synthesis of nitrogen heterocycles. beilstein-journals.org Electrochemical methods combined with copper catalysis represent a sustainable approach, using electricity to drive the reaction and avoiding the need for chemical oxidants. beilstein-journals.org These methods can be applied to C-H functionalization and annulation reactions leading to isoquinolone structures.

The following table summarizes key aspects of metal-catalyzed reactions for the synthesis of isoquinoline systems.

| Catalyst System | Reaction Type | Key Features | Potential for 3-Phenylisoquinoline-1,4-dione Synthesis |

| Rh(III) complexes | [4+2] Annulation | High efficiency, good functional group tolerance, C-H activation. mdpi.comnih.gov | Provides access to isoquinolone precursors which can be oxidized. |

| Iron salts (e.g., FeCl₃) | Domino Coupling/Cyclization | Economical, proceeds via radical mechanisms. beilstein-journals.org | Applicable to the synthesis of related isoquinoline-dione systems. |

| Copper salts (often in electrochemistry) | Cross-Coupling/Annulation | Sustainable, avoids chemical oxidants, cost-effective. beilstein-journals.org | A greener alternative for constructing the isoquinoline core. |

Photochemical Functionalization Approaches

Photochemical methods offer a mild and selective alternative to traditional thermal reactions for the functionalization of heterocyclic compounds. These reactions are often initiated by visible light, minimizing the potential for side reactions and decomposition of sensitive functional groups.

Recent studies have demonstrated the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.orgnih.gov These diazo compounds are versatile synthetic intermediates that can undergo a variety of transformations upon photoactivation. For example, photochemical O-H insertion reactions with fluorinated alcohols can introduce fluorinated moieties into the isoquinoline-1,3(2H,4H)-dione scaffold. acs.orgnih.gov The reaction proceeds under mild conditions, typically using blue LED irradiation, and can be performed on a gram scale. acs.org

The reactivity of these diazo compounds is influenced by the substituent at the 1-position. Exchanging the 1-carbonyl group for a sulfoxide (B87167) moiety results in a hypsochromic shift in the absorption spectrum of the diazo compound, necessitating the use of violet light for effective activation. nih.gov This highlights the tunability of the photochemical approach based on the specific substrate.

While these studies focus on the functionalization of a pre-existing isoquinoline-dione core, the principles can be extended to the development of novel synthetic routes. For example, photochemical ring-opening reactions of bicyclobutanes have been used to generate functionalized cyclobutenes, demonstrating the power of photochemistry to construct complex carbocyclic systems that could potentially serve as precursors to heterocyclic structures. rsc.org

| Method | Reactant | Key Features | Relevance to 3-Phenylisoquinoline-1,4-dione |

| Photochemical O-H Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-diones | Mild conditions, high selectivity, introduction of functional groups. acs.orgnih.gov | Functionalization of the isoquinoline-dione scaffold. |

| Visible Light-Induced Ring Opening | Acyl Bicyclobutanes | α-selective radical ring-opening, synthesis of functionalized cyclobutenes. rsc.org | Potential for novel synthetic routes to precursors. |

Green Chemistry Principles in Isoquinoline-Dione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like isoquinoline-diones to minimize environmental impact. innovareacademics.ininnovareacademics.in These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. kahedu.edu.inroyalsocietypublishing.org

A key aspect of green chemistry is the use of environmentally benign solvents, with water and ethanol-water mixtures being prominent examples. tandfonline.com Several synthetic protocols for quinoline (B57606) and isoquinoline derivatives have been developed that utilize these green solvent systems. For instance, one-pot, three-component condensation reactions in an ethanol-water mixture have been reported for the synthesis of highly substituted spiro-quinolines with high yields and short reaction times. tandfonline.com The use of water as a solvent in microwave-assisted synthesis has also proven effective for the preparation of quinoline derivatives. tandfonline.com

Solvent-less reactions, or "dry media" synthesis, represent another important green chemistry approach. innovareacademics.ininnovareacademics.in By eliminating the solvent, these methods reduce waste and can lead to increased reaction rates due to higher reactant concentrations. innovareacademics.in Such reactions can be carried out at room temperature through mechanical mixing or with the aid of microwave or visible light irradiation. innovareacademics.in

The choice of catalyst is also crucial. The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. royalsocietypublishing.org For example, a catalyst-free reaction of diketene (B1670635), isatin (B1672199), and primary amines in ethanol (B145695) has been developed for the green synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. frontiersin.org This method boasts operational simplicity, mild conditions, and excellent yields. frontiersin.org Similarly, zirconium nanoparticles have been used as a catalyst for the multi-component synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives in an aqueous ethanol solution. researchgate.net

The application of these green principles to the synthesis of 3-phenylisoquinoline-1,4-dione can lead to more sustainable and economically viable production methods.

| Green Chemistry Principle | Application in Isoquinoline-Dione Synthesis | Examples |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ethanol-water mixtures. innovareacademics.intandfonline.com | One-pot synthesis of spiro-quinolines in ethanol:water. tandfonline.com |

| Solvent-less Reactions | Conducting reactions in the absence of a solvent to reduce waste. innovareacademics.ininnovareacademics.in | Mechanical mixing or microwave-assisted synthesis in "dry media". innovareacademics.in |

| Use of Green Catalysts | Employing non-toxic, recyclable, and highly efficient catalysts. royalsocietypublishing.org | Catalyst-free synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in ethanol. frontiersin.org Zirconium nanoparticle-catalyzed synthesis of quinoline-diones. researchgate.net |

| Energy Efficiency | Utilizing microwave or visible light irradiation to reduce energy consumption. innovareacademics.ininnovareacademics.in | Microwave-assisted Skraup synthesis of quinolines. tandfonline.com |

Chemical Reactivity and Derivatization Strategies of 3 Phenylisoquinoline 1,4 Dione

Electrophilic and Nucleophilic Transformations of the Dione (B5365651) Moiety

The dione moiety, characterized by carbonyl groups at positions 1 and 4, is a hub of reactivity, susceptible to both nucleophilic and electrophilic attacks. The C-4 position, being part of a conjugated system and an active methylene (B1212753) group, exhibits notable reactivity.

One key transformation involves its conversion into a more reactive isoquinoline-1,3,4-trione intermediate. These triones are highly electrophilic and readily react with nucleophiles. For instance, in the presence of a base, isoquinoline-1,3(2H,4H)-diones can be hydroxylated by air to form a 4-hydroxy intermediate, which exists in equilibrium with the trione (B1666649) form. rsc.org These intermediates can then undergo Friedel-Crafts-type reactions with electron-rich arenes like indoles, catalyzed by biopolymeric alginic acid in water, to produce 4-indolyl-4-hydroxyisoquinoline-1,3(2H,4H)-diones in good to high yields. rsc.org

The active methylene group at C-4 can also undergo electrophilic substitution. N-arylhomophthalimides, precursors to isoquinoline-1,3-diones, react with bromine in acetic acid to yield 4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives. mdpi.com These dibromo compounds are versatile intermediates for further transformations. They undergo cyclocondensation reactions with various binucleophiles, as detailed in the table below, to generate novel spiro-heterocyclic systems. mdpi.com

| Starting Material | Reagent | Product | Yield (%) |

| 4,4-Dibromo-2-phenylisoquinoline-1,3(2H,4H)-dione | o-Phenylenediamine | Spiro[quinazoline-2,4'-isoquinoline] derivative | - |

| 4,4-Dibromo-2-phenylisoquinoline-1,3(2H,4H)-dione | o-Aminophenol | Spiro[benzoxazine-2,4'-isoquinoline] derivative | - |

| 4,4-Dibromo-2-phenylisoquinoline-1,3(2H,4H)-dione | Thiosemicarbazide | Spiro[thiadiazole-5,4'-isoquinoline] derivative | - |

| 4,4-Dibromo-2-phenylisoquinoline-1,3(2H,4H)-dione | Malononitrile | Spiro[pyridine-4,4'-isoquinoline] derivative | - |

| (Yields were not specified in the source material for all derivatives) |

Furthermore, the dione moiety can be targeted through precursor chemistry. For example, 4-diazoisoquinoline-1,3(2H,4H)-diones, synthesized from the corresponding diones, undergo photochemical O–H and S–H insertion reactions with alcohols and thiols, respectively. msu.edulibretexts.org This reaction proceeds via a carbene intermediate at the C-4 position, providing a pathway to introduce fluorinated moieties and other functional groups. msu.edulibretexts.org

Reactions Involving the Isoquinoline (B145761) Core

Functionalization of Aromatic Rings

The benzene (B151609) ring of the isoquinoline core is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents, particularly the electron-withdrawing dione moiety. While specific examples for 3-phenylisoquinoline-1,4-dione are not extensively documented, analogies can be drawn from related quinoline (B57606) and isoquinoline systems.

Vigorous oxidation of isoquinoline itself with agents like potassium permanganate (B83412) results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid, demonstrating the stability of the pyridine (B92270) portion. nih.gov Electrophilic nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitroquinoline, indicating that substitution occurs on the benzene ring. rsc.org For the isoquinoline-1,4-dione system, the dione portion acts as a deactivating group, which would direct incoming electrophiles to the benzene ring, likely at the C-6 and C-8 positions. For example, nitration of quinoline can lead to 7-nitroquinoline (B188568) among other products. wikipedia.org

Ring-Opening and Recyclization Pathways

The isoquinoline-dione core can be synthetically manipulated through ring-opening and recyclization cascades to build more complex heterocyclic frameworks. These reactions often involve the nucleophilic attack on one of the carbonyl groups, leading to the cleavage of the heterocyclic ring, followed by an intramolecular reaction to form a new ring system.

A notable example involves the reaction of 3-aminoquinoline-2,4-diones (a related scaffold) with urea. This reaction proceeds through a complex mechanism involving molecular rearrangement of an initially formed monosubstituted urea, ultimately leading to novel heterocyclic structures like 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones or spiro[imidazolidine-5,3′-indole]-2,2′-diones. savemyexams.com

In another instance, a pyrazole-promoted reaction of diketene (B1670635) and isatin (B1672199) derivatives leads to pyrrolo[3,4-c]quinoline-1,3-diones. The proposed mechanism involves a series of steps including nucleophilic addition, elimination, intramolecular cyclization of an amide group, ring-opening, and a final recyclization to furnish the product. beilstein-journals.org Similarly, the reaction of isochromane-1,3-diones with 3-aminopiperidine-2,6-dione (B110489) hydrochloride initiates a tandem sequence where the isochromane ring opens and subsequently undergoes intramolecular cyclization to yield isoquinoline-1,3-dione derivatives. sioc-journal.cn

These strategies highlight the utility of the isoquinoline-dione scaffold as a versatile intermediate that can be deconstructed and reassembled to access diverse and structurally complex molecules.

Transformations at the Phenyl Substituent

The phenyl group at the C-3 position offers another site for derivatization, primarily through electrophilic aromatic substitution. The reactivity of this phenyl ring is modulated by the attached isoquinoline-1,4-dione system, which generally acts as an electron-withdrawing group via inductive effects. mdpi.com This deactivating nature directs incoming electrophiles preferentially to the meta positions of the phenyl ring.

While specific literature detailing the functionalization of the C-3 phenyl group on this exact scaffold is limited, standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur at the meta-position. mdpi.com For other phenyl-substituted heterocycles, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are common methods to introduce further complexity, assuming a suitable handle like a halogen is present on the phenyl ring. nih.govresearchgate.net For instance, a 4-bromo-substituted heterocycle can be coupled with phenylboronic acid to introduce a phenyl group. nih.gov Such strategies would be applicable to a pre-functionalized 3-(halophenyl)isoquinoline-1,4-dione.

Cycloaddition Reactions with 3-Phenylisoquinoline-1,4-dione Derivatives

The isoquinoline-1,4-dione core possesses features that make it a potential partner in cycloaddition reactions. The endocyclic C=C double bond within the quinone-like ring can act as a dienophile or a dipolarophile.

A prominent example is the [3+2] cycloaddition, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Derivatives such as 3-azido-3-phenylquinoline-2,4-dione, which can be synthesized from the corresponding 3-chloro precursor, readily undergo CuAAC with terminal alkynes like phenylacetylene. This reaction provides a highly efficient route to functionalized 1,2,3-triazole-linked quinoline-dione hybrids.

| Alkyne | Catalyst System | Product | Yield (%) |

| Phenylacetylene | CuI/DBU | 6-(1,2,3-Triazolyl)quinoline derivative | 88 |

| Phenylacetylene | CuSO₄·5H₂O / Cu⁰ | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4-dione derivative | 95 |

| Propargyl alcohol | CuSO₄·5H₂O / Cu⁰ | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)quinoline-2,4-dione derivative | 92 |

The quinone moiety can also participate as a dienophile in Diels-Alder [4+2] cycloadditions. Quinoline-5,8-diones, which share the quinone characteristic, react with activated dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene to construct highly oxygenated 1-azaanthraquinones. This suggests that the C5a-C8a double bond of the 3-phenylisoquinoline-1,4-dione could similarly react with dienes to build polycyclic systems.

Radical Reactions and Their Synthetic Utility

Radical chemistry offers powerful and often complementary methods for the functionalization of heterocyclic systems like isoquinoline-diones. These reactions can proceed under mild conditions and enable the formation of C-C bonds at positions that are challenging to access through traditional ionic pathways.

A key strategy involves the radical cyclization to form the isoquinoline-dione core itself, which points to the stability and favorability of this ring system. For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes involves a radical addition to the aromatic ring to afford isoquinoline-1,3(2H,4H)-dione derivatives in good yields under metal-free conditions. researchgate.net

More recently, visible-light-induced methods have been developed. An electron-donor-acceptor (EDA) complex-promoted cascade cyclization allows for the construction of 4-cyanoalkyl isoquinoline-1,3-diones. nih.gov This process involves the ring-opening of cycloketone oxime esters to generate cyanoalkyl radicals, which are then trapped by N-methacryloyl benzamides in a cyclization reaction. nih.gov

Furthermore, isoquinolinium salts can be converted into isoquinoline-1,3,4-triones via an iodine(III)-mediated dual radical addition/radical coupling strategy using tert-butyl hydroperoxide. This transformation highlights the accessibility of radical pathways for modifying the oxidation state and reactivity of the dione system. These radical-based approaches provide a modern and efficient toolkit for synthesizing and derivatizing the 3-phenylisoquinoline-1,4-dione scaffold and its analogues.

Advanced Spectroscopic and Structural Elucidation of 3 Phenylisoquinoline 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For the isoquinoline-1,4-dione core, ¹H NMR spectra would typically show signals for the aromatic protons in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution on the benzo-fused ring. The protons of the phenyl group at the 3-position would also appear in this aromatic region.

Table 1: Representative ¹H NMR Data for an Isomeric Phenylisoquinoline-dione

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH | 11.47 | singlet | - |

| H-8 | 8.10 | doublet | 7.8 |

| H-6 | 7.61 | triplet | 7.6 |

| H-7 | 7.49 | triplet | 7.6 |

| H-5 | 7.33 | triplet | 7.5 |

| Phenyl H | 7.29 | doublet | 7.3 |

Data corresponds to 4-phenylisoquinoline-1,3(2H,4H)-dione in DMSO-d₆. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. For 3-phenylisoquinoline-1,4-dione, one would expect to see two distinct signals for the carbonyl carbons (C1 and C4) in the downfield region of the spectrum, typically between 160 and 190 ppm. Aromatic carbons would resonate between 110 and 150 ppm. For instance, in a substituted quinoline-2,4(1H,3H)-dione derivative, carbonyl signals were observed at 166.7 ppm and 188.9 ppm. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of 3-phenylisoquinoline-1,4-dione would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. maricopa.edu Typically, ketone and quinone carbonyls absorb in the range of 1650-1750 cm⁻¹. maricopa.edu The conjugation within the dione (B5365651) system and with the aromatic rings would influence the exact position of these bands. For comparison, IR data for a related 3-phenyl-3-substituted-quinoline-2,4(1H,3H)-dione showed two distinct C=O stretching frequencies at 1721 cm⁻¹ and 1690 cm⁻¹. mdpi.com Other expected absorptions include C=C stretching vibrations for the aromatic and quinoid rings (around 1400-1600 cm⁻¹), C-H stretching for the aromatic protons (>3000 cm⁻¹), and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 2: Expected IR Absorption Bands for 3-Phenylisoquinoline-1,4-dione

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (dione) | Stretching | 1650 - 1750 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C=O give strong IR signals, symmetric vibrations and non-polar bonds often produce strong Raman signals. plus.ac.at For 3-phenylisoquinoline-1,4-dione, the symmetric stretching of the aromatic rings (ring breathing modes) would be particularly Raman active. spectroscopyonline.com The C=C bonds of the quinoid system would also be observable. scialert.net While specific Raman data is scarce, the technique is valuable for studying such systems, especially in aqueous media where IR is often obscured by water absorption. plus.ac.at

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

The molecular formula for 3-phenylisoquinoline-1,4-dione is C₁₅H₉NO₂. The expected monoisotopic mass would be used to identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. For example, the HRMS (ESI+) data for a related compound, 3-azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione , was instrumental in confirming its elemental composition. mdpi.com

The fragmentation of 3-phenylisoquinoline-1,4-dione under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. orgchemboulder.com Common fragmentation patterns for quinones and aromatic ketones include:

Loss of Carbon Monoxide: A characteristic fragmentation for quinones and diones is the sequential loss of CO molecules. raco.cat The molecular ion could lose a molecule of CO to form a stable fragment ion.

Phenyl Group Fragmentation: The phenyl substituent could be lost as a radical (C₆H₅•), leading to a prominent peak at M-77.

Retro-Diels-Alder Reaction: The quinoid ring could undergo a retro-Diels-Alder cleavage.

Cleavage of the Heterocycle: Fragmentation of the pyridine-dione ring can lead to various smaller charged species.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. orgchemboulder.comraco.cat

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular packing. While a crystal structure for 3-phenylisoquinoline-1,4-dione itself is not available in the surveyed literature, data from closely related derivatives illustrates the power of this technique.

For instance, the crystal structure of 3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione has been determined. iucr.org The analysis revealed a nearly planar quinoline (B57606) ring system and provided exact dihedral angles between the different ring systems within the molecule. iucr.org Similarly, the structure of 1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione was confirmed by X-ray diffraction, detailing the dihedral angles between the isoquinoline (B145761), benzene (B151609), and succinimide (B58015) rings. nih.govresearchgate.net

This method would be able to unambiguously confirm the 1,4-dione arrangement, the planarity of the isoquinoline core, the orientation of the phenyl substituent, and any significant intermolecular interactions such as π-π stacking in the solid state.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Compound Name | 1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione |

| Molecular Formula | C₁₉H₁₃IN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.874 |

| b (Å) | 8.365 |

| c (Å) | 11.292 |

| β (°) | 100.494 |

| V (ų) | 824.1 |

| Z | 2 |

Data from references nih.govresearchgate.net.

Chiroptical Spectroscopy for Enantiomeric Characterization (If Applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring their differential absorption of left and right circularly polarized light. univ-amu.fr

The parent compound, 3-phenylisoquinoline-1,4-dione, is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it would not exhibit a signal in chiroptical spectroscopy, and this section is not directly applicable to the compound itself.

However, it is noteworthy that chiral derivatives of the isoquinoline-dione framework can be synthesized. Research has demonstrated the enantioselective synthesis of such compounds, for example, through aza-Friedel−Crafts reactions catalyzed by a chiral phosphoric acid. rsc.org For these chiral derivatives, chiroptical spectroscopy would be essential for determining the enantiomeric excess (ee) and assigning the absolute configuration. For example, a chiral 4-phenylisoquinoline-1,3(2H,4H)-dione derivative was reported to have a specific rotation of [α]D²⁰ = +137.1, confirming its optical activity. rsc.org Should a chiral center be introduced into the 3-phenylisoquinoline-1,4-dione structure, techniques like ECD would become critical for its full stereochemical characterization. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Phenylisoquinoline 1,4 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. google.comsapub.org These methods are used to determine the electronic structure and energy of molecules, providing a foundation for understanding their geometry, stability, and reactivity. For complex organic molecules like 3-phenylisoquinoline-1,4-dione, DFT offers a favorable balance between computational cost and accuracy. google.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 3-phenylisoquinoline-1,4-dione, this process involves calculating the molecular energy at various geometries and systematically adjusting atomic positions to locate the lowest energy conformation.

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: Data is illustrative of typical results from DFT calculations on similar quinoline-dione structures, as specific published data for the title compound is not available.)

| Parameter | Bond/Angle | Value |

| Bond Length | C1=O1 | ~1.22 Å |

| C4=O2 | ~1.23 Å | |

| C3-C(Phenyl) | ~1.49 Å | |

| N2-C1 | ~1.38 Å | |

| N2-C8a | ~1.40 Å | |

| Bond Angle | C4a-C4-C3 | ~119° |

| C1-N2-C8a | ~121° | |

| Dihedral Angle | C4-C3-C(Phenyl)-C(Phenyl) | ~45-60° |

Conformational analysis further explores the molecule's flexibility, particularly the rotation around the single bond connecting the phenyl group to the isoquinoline (B145761) core. This analysis helps identify different stable conformers and the energy barriers between them, which is critical for understanding how the molecule might interact with biological targets.

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. sapub.org For 3-phenylisoquinoline-1,4-dione, the HOMO is typically localized on the electron-rich parts of the isoquinoline ring and the phenyl substituent, while the LUMO is often distributed over the dione (B5365651) system, which contains electron-withdrawing carbonyl groups. This distribution highlights the sites most likely to be involved in electron transfer reactions.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: Values are representative for quinoline-dione analogs based on DFT calculations.)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 3.5 |

Spectroscopic Property Prediction (e.g., Simulated NMR Spectra)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. schrodinger.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and DFT methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. acs.orgnmrdb.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or the presence of multiple conformers in solution. schrodinger.comnih.gov For 3-phenylisoquinoline-1,4-dione, predicting the NMR spectrum would help assign specific protons and carbons, particularly distinguishing between the protons on the fused benzene (B151609) ring and the pendant phenyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) (Note: These are illustrative values based on the known shifts for isoquinoline-dione frameworks and phenyl substituents.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | ~180 |

| C4 (Carbonyl) | ~175 |

| C3 | ~145 |

| C4a | ~120 |

| C5 | ~128 |

| C8 | ~126 |

| C8a | ~140 |

| C1' (Phenyl, attached) | ~135 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations provide a detailed picture of conformational flexibility by solving Newton's equations of motion for every atom in the system. nih.gov This technique is invaluable for conformational sampling, revealing the range of shapes a molecule can adopt in solution. mdpi.comnih.govarxiv.org

For 3-phenylisoquinoline-1,4-dione, an MD simulation would typically start with the optimized geometry. The molecule would be placed in a simulated solvent box, and a force field (a set of parameters describing the potential energy of the atoms) would be applied. The simulation then proceeds for nanoseconds or longer, tracking the trajectory of each atom. The resulting data can be analyzed to identify dominant conformations, the transitions between them, and how the molecule interacts with its environment. This is particularly important for understanding how the molecule might fit into a receptor's binding pocket, a process that is often dynamic. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.net These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. tandfonline.com

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that relate the 3D properties of molecules to their biological activity. slideshare.netnih.govpharmacelera.com These techniques are widely applied to series of quinoline (B57606) and isoquinoline derivatives to guide the design of more potent analogs. tandfonline.com

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. imist.ma It generates a model that predicts biological activity based on how these field values change with structural modifications. The results are often visualized as 3D contour maps, where colored regions indicate where increasing or decreasing steric bulk or electrostatic charge is predicted to enhance or diminish activity. tandfonline.com

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. imist.ma This provides a more detailed picture of the molecular features important for interaction with a biological target. CoMSIA uses a Gaussian function for calculating the fields, which avoids some of the singularities present in CoMFA calculations. imist.ma

For a series of 3-phenylisoquinoline-1,4-dione derivatives, a 3D-QSAR study would involve:

Building a dataset of molecules with experimentally measured biological activities.

Aligning all molecules based on a common structural feature. For this series, the isoquinoline-1,4-dione core would be a logical choice.

Generating CoMFA and CoMSIA fields and using statistical methods like Partial Least Squares (PLS) to build a predictive model.

Validating the model's predictive power using statistical metrics like q² (from cross-validation) and r² (for correlation). tandfonline.comnih.gov

Table 4: Typical Statistical Results for 3D-QSAR Models of Quinoline Derivatives (Source: Based on data from multiple studies on quinoline analogs. tandfonline.comnih.gov)

| Model | Parameter | Description | Typical Value |

| CoMFA | q² | Cross-validated correlation coefficient | 0.5 - 0.7 |

| r² | Non-cross-validated correlation coefficient | > 0.9 | |

| Field Contribution | Steric / Electrostatic | 40-60% / 40-60% | |

| CoMSIA | q² | Cross-validated correlation coefficient | 0.5 - 0.7 |

| r² | Non-cross-validated correlation coefficient | > 0.9 | |

| Field Contribution | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Variable |

The resulting contour maps would provide invaluable guidance for designing new 3-phenylisoquinoline-1,4-dione derivatives with potentially improved activity.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are instrumental in drug discovery for forecasting the potential efficacy and other properties of new molecules. nih.gov

A thorough search of scientific databases did not yield any specific QSAR or predictive modeling studies conducted on 3-Phenylisoquinoline-1,4-dione. While research exists for related structures, such as various isoquinoline-1,3-dione and quinoline derivatives, this information cannot be extrapolated to 3-Phenylisoquinoline-1,4-dione due to the specific structural differences that would significantly alter the computational results. nih.govscispace.comresearchgate.net

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. researchgate.net This analysis is crucial for understanding the mechanism of action of potential drug candidates. The study of protein-ligand interactions helps to rationalize the binding mode and can guide the design of more potent and selective inhibitors. vulcanchem.com

No molecular docking or specific protein-ligand interaction analyses for 3-Phenylisoquinoline-1,4-dione have been reported in the scientific literature. Docking studies have been performed on analogous compounds, including derivatives of isoquinoline-1,3-dione and other quinoline scaffolds, against various biological targets like DNA gyrase and reverse transcriptase. nih.govnih.gov However, due to the unique topology and electronic distribution of 3-Phenylisoquinoline-1,4-dione, the results from these related molecules are not applicable.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry provides powerful tools to investigate chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures like transition states. acs.org Methods such as Density Functional Theory (DFT) are employed to calculate the energetics of reaction pathways, helping to understand how a molecule is formed and its relative stability. acs.orgrsc.org

There are no published reaction mechanism or transition state analysis studies specifically for the synthesis or reactivity of 3-Phenylisoquinoline-1,4-dione. The literature contains mechanistic investigations for the synthesis of related heterocyclic systems, such as 3-chloro-3-phenylquinoline-2,4-dione and other isoquinolinedione derivatives, but these pathways are specific to the precursors and reaction conditions used for those particular molecules. researchgate.netacs.org

Mechanistic Insights into the Biological Activities of 3 Phenylisoquinoline 1,4 Dione and Analogues

Enzyme Inhibition and Modulation Studies

The isoquinoline-dione core structure is a versatile pharmacophore that has been shown to interact with several key enzymes involved in cell cycle regulation and DNA maintenance. The following sections detail the mechanisms of inhibition for specific enzymatic targets.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. researchgate.netnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for anticancer drug development. mdpi.com Analogues of 3-phenylisoquinoline-1,4-dione, specifically those based on the isoquinoline-1,3-dione skeleton, have been identified as potent and selective inhibitors of CDKs, particularly CDK4. nih.govias.ac.in

The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins necessary for cell cycle progression. biorxiv.org For instance, the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-cyclin D complex. mdpi.comresearchgate.net Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase. mdpi.com

A series of 4-(aminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has been extensively studied for their CDK4 inhibitory activity. nih.govias.ac.in Structure-activity relationship (SAR) studies revealed that specific substitutions on the aminomethylene and the isoquinoline (B145761) core are crucial for potency and selectivity. For example, a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diketones and 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones were found to be effective and selective inhibitors of CDK4 over other CDKs like CDK1 and CDK2. nih.gov One such analogue demonstrated a half-maximal inhibitory concentration (IC50) of 27 nM against CDK4. nih.gov

| Compound Analogue Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diketone | CDK4 | 27 nM | nih.gov |

| 4-(Benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione | CDK4 | Selective Inhibition | nih.gov |

| 4-Aminomethylene isoquinoline-1,3-(2H,4H)-dione derivatives (general class) | CDK4 | IC50 values ranging from <0.25 µM to >0.25 µM across 52 analogues | ias.ac.in |

Tyrosyl DNA Phosphodiesterase II (TDP2) Interaction and Inhibition

Tyrosyl DNA phosphodiesterase II (TDP2) is an enzyme responsible for repairing DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. nih.govnih.gov These drugs stabilize the Top2-DNA cleavage complex, leading to cytotoxic double-strand breaks. TDP2 resolves these complexes by hydrolyzing the phosphotyrosyl bond between Top2 and the 5' end of the DNA, thereby contributing to drug resistance. nih.govnih.gov

The isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for the selective inhibition of TDP2. nih.gov By inhibiting TDP2, these compounds can potentially enhance the efficacy of Top2-targeting anticancer drugs. nih.gov An initial screening of synthetic compounds led to the discovery of this class of inhibitors, and subsequent SAR studies have explored modifications at various positions of the isoquinoline core. nih.govnih.gov

Research has shown that substitutions at the C-4 position of the isoquinoline-1,3-dione ring are critical for activity. While many C-4 modifications led to a loss of potency, the introduction of a benzylidene substituent resulted in several analogues with low micromolar inhibitory activity against TDP2. nih.gov The most potent of these, analogue 12q , exhibited an IC50 of 4.8 μM. nih.gov Molecular modeling studies suggest these inhibitors occupy the active site of the enzyme, preventing its DNA repair function. nih.gov

| Compound Analogue Class/Number | Target Enzyme | Reported Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Isoquinoline-1,3-dione (general chemotype) | TDP2 | Low micromolar range | No appreciable inhibition of TDP1 | nih.gov |

| Analogue 64 | TDP2 | 1.9 µM | Selective vs. TDP1 | nih.gov |

| 4-Benzylideneisoquinoline-1,3(2H,4H)-dione (Analogue 12q) | TDP2 | 4.8 µM | Not specified | nih.gov |

DNA Topoisomerase-Targeting Modulations

DNA topoisomerases are essential enzymes that resolve topological problems in DNA which arise during replication, transcription, and recombination. nih.govbldpharm.com They act by creating transient breaks in the DNA backbone. bldpharm.com Anticancer drugs that target topoisomerases, known as "topoisomerase poisons," work by stabilizing the covalent enzyme-DNA intermediate (the cleavage complex), which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. nih.govwikipedia.org

Derivatives of the isoquinoline scaffold have been developed as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.net Some 3-arylisoquinoline derivatives have been identified as dual inhibitors of Topo I and Topo II. researchgate.net Mechanistic studies revealed that these compounds act as topoisomerase poisons. researchgate.net For instance, one potent derivative was found to have a stronger inhibitory effect on Topo II than the clinical drug etoposide. researchgate.net The proposed mechanism involves the compound intercalating between DNA base pairs within the enzyme-DNA complex, thereby preventing the re-ligation of the DNA strands and causing DNA damage. researchgate.net This dual inhibition is significant because cancer cells can develop resistance by compensating for the inhibition of one topoisomerase isoform by upregulating the other. researchgate.net

Interaction with Cellular Receptors and Pathways

Beyond direct enzyme inhibition, isoquinoline-dione analogues also exert their biological effects through interactions with cellular receptor systems, most notably nuclear hormone receptors.

Progesterone (B1679170) Receptor Antagonism

The progesterone receptor (PR) is a key regulator of female reproductive functions and is implicated in the pathology of certain cancers, particularly breast cancer. nih.govresearchgate.net Progesterone receptor antagonists are compounds that block the action of progesterone by competitively inhibiting the receptor. nih.gov

Novel non-steroidal PR antagonists have been developed based on a 2-phenylisoquinoline-1,3-dione skeleton. nih.govresearchgate.net These compounds are structurally related to 3-phenylisoquinoline-1,4-dione. Structure-activity relationship studies of this class have led to the identification of highly potent antagonists. One of the most active compounds, 4-(4,4-diethyl-3,4-dihydro-1,3-dioxoquinolin-2(1H)-yl)benzonitrile (DEPIQ-4CN), demonstrated IC50 values in the nanomolar range (74-78 nM) in both alkaline phosphatase activity and reporter gene assays. nih.gov The development of such non-steroidal antagonists is of great interest as they may offer improved selectivity and side-effect profiles compared to traditional steroidal agents. researchgate.net

Elucidation of Anticancer Mechanisms of Action

The anticancer effects of the 3-phenylisoquinoline-1,4-dione class and its analogues stem from the combination of the mechanistic activities described above. The inhibition of key enzymes like CDKs and topoisomerases, coupled with the modulation of hormone receptor pathways, culminates in the disruption of cancer cell proliferation and survival.

A primary consequence of CDK inhibition is cell cycle arrest. mdpi.com By blocking CDK4/6, isoquinoline-dione analogues can halt the progression of cells from the G1 to the S phase, preventing DNA replication and cell division. nih.govresearchgate.net Similarly, certain quinoline (B57606) and isoquinoline derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. researchgate.netnih.gov

The damage inflicted upon DNA by topoisomerase poisons, and the simultaneous inhibition of DNA repair enzymes like TDP2, leads to an accumulation of cytotoxic DNA lesions. This level of genomic stress typically triggers programmed cell death, or apoptosis. wikipedia.orgresearchgate.net Studies on related compounds have confirmed their ability to induce apoptosis. nih.govfrontiersin.org For example, treatment of cancer cells with 3-arylisoquinoline dual topoisomerase inhibitors led to the induction of apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cell survival pathway. researchgate.net Another study on quinoxaline (B1680401) 1,4-dioxide derivatives, which share some structural similarities, also demonstrated induction of apoptosis, characterized by decreased levels of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. nih.gov These findings illustrate that the anticancer activity of the broader isoquinoline-dione family is a multi-faceted process involving cell cycle disruption and the activation of apoptotic pathways.

Inhibition of Proliferation Pathways

Derivatives of isoquinoline-1,3(2H,4H)-dione have been identified as inhibitors of tyrosyl-DNA phosphodiesterase II (TDP2), an enzyme involved in repairing DNA damage caused by topoisomerase II (Top2) poisons. nih.gov By inhibiting TDP2, these compounds can enhance the efficacy of anticancer drugs that target Top2. nih.gov The inhibition of TDP2 by these analogues occurs in the low micromolar range. nih.gov

Some curcumin (B1669340) analogues, which share structural similarities with the phenylisoquinoline core, have been shown to inhibit the proliferation of cancer cells. jcancer.org For instance, the curcumin analog Da0324 has been found to reduce the viability of gastric cancer cells. jcancer.org The mechanism involves the lncRNA HOTAIRM1, which acts as a competing endogenous RNA for miR-29b-1-5p, subsequently affecting the PHLPP1 axis. jcancer.org Upregulation of HOTAIRM1 has been shown to inhibit the proliferation and migration of gastric cancer cells. jcancer.org

In breast cancer cells, certain castanospermine (B190763) glycoside analogues can arrest the cell cycle. plos.org In MCF-7 cells, a G1 phase arrest is associated with a decrease in the expression of CDK4, cyclin D1, and cyclin E, as well as reduced phosphorylation of the retinoblastoma protein (pRb). plos.org This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1. plos.org In MDA-MB-231 cells, a reduction in CDK1 expression has been observed. plos.org

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This process can be initiated through two main signaling cascades: the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases. teachmeanatomy.info

Intrinsic Pathway: This pathway is triggered by internal cellular stimuli such as DNA damage or biochemical stress. teachmeanatomy.info It is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL). teachmeanatomy.info The balance between these proteins determines the cell's fate. teachmeanatomy.info Upon activation, the intrinsic pathway leads to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, leading to the activation of caspase-9. harvard.edu

Extrinsic Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, such as the Fas receptor or tumor necrosis factor receptor (TNFR). teachmeanatomy.info This binding event directly activates the initiator caspase, caspase-8. harvard.edu

Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, -6, and -7. teachmeanatomy.info These caspases are responsible for dismantling the cell by degrading various cellular components, leading to the characteristic morphological changes of apoptosis. teachmeanatomy.info

Analogues of 3-phenylisoquinoline-1,4-dione have been shown to induce apoptosis in cancer cells. For example, FLLL32, a curcumin analog, induces apoptosis in oral cancer cells by activating caspase-8, caspase-9, and caspase-3, as well as PARP. nih.gov This process is mediated through the p38 MAPK signaling pathway. nih.gov Similarly, certain castanospermine glycoside analogues have been shown to induce apoptosis in breast cancer cells by modulating the expression of Bcl-2 family proteins. plos.org

Mechanisms of Antimicrobial Action

Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacteria and fungi. nih.gov

Antibacterial Target Identification

The antibacterial action of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription, are primary targets. By inhibiting these enzymes, these compounds disrupt cell division and proliferation.

Some quinoline derivatives also function as efflux pump inhibitors (EPIs). nih.gov Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. nih.gov By inhibiting these pumps, quinoline derivatives can restore the effectiveness of antibiotics that are otherwise expelled. nih.gov For instance, pyridoquinolones can act as competitive inhibitors of the AcrAB-TolC efflux pump in E. aerogenes. nih.gov

Recent studies have identified novel targets for antibacterial compounds. For example, the chloromethyl ketone 10-F05 has been found to target FabH and MiaA in S. flexneri. biorxiv.org MiaA is a novel antibiotic target, and its modification by 10-F05 impairs substrate tRNA binding, leading to reduced bacterial stress resistance and virulence. biorxiv.org

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound | Target Organism(s) | Mechanism of Action | Reference |

| 2-chloroquinolin-4-carboxamides | Escherichia coli, Staphylococcus aureus | Not specified | mdpi.com |

| 2-Phenylquinoline-based bis-methoxymethyl-1,2,3-triazoles | S. aureus, F. oxysporum | Not specified | researchgate.net |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli | Not specified | researchgate.net |

| 6-chloroquinoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV |

Antifungal Activity Pathways

The antifungal activity of isoquinoline and quinazoline (B50416) derivatives has been documented against a range of pathogenic fungi. nih.govmdpi.com For a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones, the in vitro antifungal activity was found to increase with the electron-accepting ability of substituents on the phenyl ring and with increasing lipophilicity. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Compound/Derivative Class | Target Fungi | Key Findings | Reference |

| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, Trichophyton mentagrophytes | Activity increases with electron-accepting substituents and lipophilicity. | nih.gov |

| 2-Phenylquinoline-based bis-methoxymethyl-1,2,3-triazoles | F. oxysporum | Some derivatives showed superior activity compared to fluconazole. | researchgate.net |

| Styrylquinazoline derivatives | Various fungal strains | Some compounds showed significant antifungal activity. | mdpi.com |

Antiviral Action Mechanisms

The isoquinoline and quinazoline scaffolds are present in a number of compounds with antiviral activity. researchgate.netbioinfopublication.orgkuleuven.be One of the key targets for these compounds is the HIV reverse transcriptase (RT), an enzyme essential for viral replication. researchgate.netnih.gov

2-Hydroxyisoquinoline-1,3-dione (HID) derivatives have been identified as inhibitors of the RNase H function of HIV RT. researchgate.netnih.gov RNase H is responsible for degrading the RNA strand of the intermediate RNA/DNA hybrid during reverse transcription. researchgate.net Inhibition of this function is a promising strategy for developing new anti-HIV drugs, as it is a distinct active site from that targeted by current RT inhibitors. researchgate.net Certain HID subtypes have shown potent and selective inhibition of RNase H over the polymerase function of RT. nih.gov

Other quinazoline-based compounds have demonstrated activity against other viruses. For example, a series of 1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione hybrids showed significant antiviral activity against the Respiratory Syncytial Virus (RSV). kuleuven.be

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features of a molecule that are responsible for its biological activity. gardp.org By making systematic modifications to a compound's structure, researchers can understand how these changes affect its potency, selectivity, and other pharmacological properties. drugdesign.org

For quinoline-based compounds, SAR studies have provided valuable insights. For instance, in a series of 4-anilinoquinazolines, the presence of nitrogen atoms at positions 1 and 3 was found to be crucial for their biological activity, with the nitrogen at position 1 being more critical. drugdesign.org

In the context of 2-hydroxyisoquinoline-1,3-dione analogues as HIV RNase H inhibitors, SAR studies revealed that the position of aryl substitution on the isoquinoline ring did not significantly impact inhibitory activity. nih.gov However, the introduction of an amide linkage at the C-6 position led to potent and selective inhibitors. nih.gov

For antifungal 3-phenyl-2H-benzoxazine-2,4(3H)-diones, SAR analysis indicated that increasing the electron-withdrawing nature of substituents on the phenyl ring and increasing lipophilicity enhanced their activity against Trichophyton mentagrophytes and Microsporum gypseum. nih.gov

Potential Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes for Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological processes. While specific research on the photophysical properties of 3-phenylisoquinoline-1,4-dione is not extensively documented in publicly available literature, the broader class of isoquinoline (B145761) derivatives has been investigated for such applications. The extended π-conjugation in the 3-phenylisoquinoline-1,4-dione framework suggests the potential for intrinsic fluorescence.

The utility of a compound as a molecular probe is contingent on several factors, including its absorption and emission spectra, quantum yield, and sensitivity to the local environment. Future research would need to systematically characterize these photophysical properties for 3-phenylisoquinoline-1,4-dione.

Table 1: Key Parameters for an Ideal Molecular Probe

| Parameter | Desired Characteristic | Rationale |

| Absorption Maximum (λmax, abs) | In the visible or near-infrared region | Minimizes cellular autofluorescence and allows for deeper tissue penetration. |

| Emission Maximum (λmax, em) | Significant Stokes shift (separation from absorption) | Reduces self-quenching and improves signal-to-noise ratio. |

| Quantum Yield (ΦF) | High | Indicates efficient conversion of absorbed light into emitted fluorescence, leading to brighter probes. |

| Photostability | High | Resists degradation under illumination, allowing for longer imaging times. |

| Environmental Sensitivity | Responsive to specific analytes or microenvironments | Enables the sensing of pH, polarity, viscosity, or the presence of specific biomolecules. |

Should 3-phenylisoquinoline-1,4-dione exhibit favorable photophysical characteristics, its structure could be further modified to incorporate specific targeting moieties or reactive groups, thereby enabling its use for imaging specific cellular components or processes.

Integration into Functional Organic Materials

The rigid, planar structure of the isoquinoline core, combined with the potential for intermolecular interactions mediated by the dione (B5365651) and phenyl groups, makes 3-phenylisoquinoline-1,4-dione an interesting candidate for incorporation into functional organic materials. The isoquinoline motif is known to be a component in materials used for organic light-emitting diodes (OLEDs) and other electronic devices.

The electron-withdrawing nature of the dione system could impart specific electronic properties to materials containing this moiety. By chemically linking 3-phenylisoquinoline-1,4-dione units, for instance through polymerization or incorporation into metal-organic frameworks (MOFs), it might be possible to create materials with tailored optical or electronic functionalities.

Table 2: Potential Material Applications for Isoquinoline-dione Scaffolds

| Material Type | Potential Role of 3-Phenylisoquinoline-1,4-dione | Key Structural Features |

| Organic Semiconductors | As a building block for p-type or n-type materials. | Extended π-system, electron-withdrawing dione groups. |

| Fluorescent Polymers | As a fluorophore integrated into a polymer backbone or as a pendant group. | Inherent fluorescence, potential for tuning emission properties through substitution. |

| Chemosensors | As a recognition and signaling unit for specific analytes. | Dione functionality for potential metal ion coordination or hydrogen bonding. |

Further investigation into the solid-state packing, charge transport properties, and photophysical behavior of 3-phenylisoquinoline-1,4-dione and its derivatives is necessary to fully realize its potential in materials science.

Role as Synthetic Intermediates for Complex Molecule Construction

The isoquinoline ring system is a cornerstone in the synthesis of numerous complex natural products and medicinally important compounds. The dione functionality in 3-phenylisoquinoline-1,4-dione offers reactive sites for a variety of chemical transformations, positioning it as a potentially valuable synthetic intermediate.

The carbonyl groups can undergo nucleophilic addition, condensation reactions, or be used to direct further functionalization of the isoquinoline core. For example, the dione could serve as a dienophile in Diels-Alder reactions to construct more complex polycyclic systems. Additionally, the phenyl group at the 3-position can be a site for further chemical modification.

While specific examples of 3-phenylisoquinoline-1,4-dione being used as a synthetic intermediate are not widely reported, the reactivity of the isoquinoline-1,4-dione core suggests its utility in building molecular complexity.

Table 3: Potential Synthetic Transformations of 3-Phenylisoquinoline-1,4-dione

| Reaction Type | Potential Outcome |

| Nucleophilic Addition to Carbonyls | Formation of alcohols, diols, or introduction of new functional groups. |

| Wittig-type Reactions | Conversion of carbonyls to alkenes for further elaboration. |

| Reductive Amination | Synthesis of amino-substituted isoquinoline derivatives. |

| Cycloaddition Reactions | Construction of fused ring systems. |

| Cross-coupling Reactions | Functionalization of the aromatic rings. |

The development of synthetic methodologies that utilize 3-phenylisoquinoline-1,4-dione as a starting material could open new avenues for the efficient construction of novel and intricate molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 3-Phenylisoquinoline-1,4-dione?

A common approach involves palladium-catalyzed cross-coupling reactions. For example, quinoline derivatives can be synthesized using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in a DMF/K₂CO₃ system . Key steps include:

- Reagent selection : Use aryl boronic acids or nitro-substituted precursors (e.g., nitro-phenylenediamine derivatives) as starting materials .

- Reaction optimization : Maintain temperatures between 80–120°C for 30–120 minutes, achieving yields up to 92% under controlled conditions .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane eluents) to isolate the product .

| Reaction Component | Example | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | |

| Solvent | DMF/K₂CO₃ | |

| Yield | 92% (analogous reaction) |

Q. How is 3-Phenylisoquinoline-1,4-dione characterized spectroscopically?

- NMR : Analyze H and C NMR spectra to confirm aromatic proton environments and carbonyl groups. Compare computed DFT-derived chemical shifts with experimental data (R² > 0.93) .

- IR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .

- Melting Point : Determine purity via sharp melting ranges (e.g., 196–201°C for structurally related nitro-phenylenediamines) .

Q. What safety precautions are required for handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- First Aid : In case of exposure, rinse skin/eyes with water and consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to stabilize intermediates .

- Time-Temperature Profiling : Use kinetic studies to identify ideal reaction durations (e.g., 30-minute reactions achieving 92% yield in nitro-analogues) .

Q. What computational methods predict the crystal structure and stability of 3-Phenylisoquinoline-1,4-dione?

- DFT Calculations : Optimize geometry using hybrid functionals (e.g., B3LYP) and compute dipole moments to assess polarity .

- Crystal Packing Analysis : Apply force-field methods (e.g., VASP) to simulate intermolecular interactions (H-bonding, van der Waals) and identify stable polymorphs .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., H···H, O···H) to crystal stability using XRD data .

Q. How do structural modifications influence biological or catalytic activity?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring to modulate electronic properties and binding affinity .

- Heterocyclic Hybridization : Fuse with thiazolidine-2,4-dione moieties to enhance kinase inhibitory activity, as seen in VEGFR-2 inhibitors .

- Structure-Activity Relationships (SAR) : Correlate computational dipole moments (e.g., 2a: 5.2 D vs. 2b: 3.8 D) with experimental bioactivity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products